Daledalin

Beschreibung

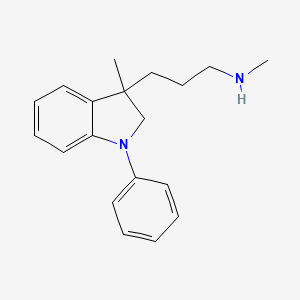

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19/h3-7,9-12,20H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAIJBZEDDOCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865035 | |

| Record name | Daledalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-27-2 | |

| Record name | 2,3-Dihydro-N,3-dimethyl-1-phenyl-1H-indole-3-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22136-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daledalin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daledalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daledalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALEDALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT56261A5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Methodological Advancements for Daledalin and Analogues

Elucidation of Primary Synthetic Pathways for Daledalin

The principal and most frequently cited method for the synthesis of this compound involves the chemical reduction of its corresponding lactam precursor, amedalin (B1665959). wikipedia.orgwikiwand.com Amedalin, which is 3-methyl-3-[3-(methylamino)propyl]-1-phenyl-2,3-dihydro-1H-indol-2-one, possesses the complete carbon skeleton of this compound but contains a carbonyl group within the indoline (B122111) ring system.

The established synthetic transformation is the reduction of the amide functionality in amedalin to an amine. This is effectively achieved using diborane (B8814927) (B₂H₆), a powerful reducing agent capable of reducing amides, carboxylic acids, and other carbonyl compounds. wikipedia.orgwikiwand.com The reaction converts the 2-oxo-indoline structure of amedalin into the indoline core of this compound, yielding N-Methyl-3-(3-methyl-1-phenyl-2,3-dihydro-1H-indol-3-yl)propan-1-amine.

Evaluation of Alternative Synthetic Strategies and Efficiency

While the reduction of amedalin is the primary route, modern organic chemistry offers several alternative strategies that could potentially be applied to the synthesis of the this compound scaffold. Research into the construction of 3,3-disubstituted indoline cores, which form the central structural feature of this compound, has yielded several innovative methods.

One potential strategy involves a palladium-catalyzed arylallylation of unactivated alkenes. This method has been proposed as a novel approach to create 3,3-disubstituted heterocycles, including oxindolines and dihydrobenzofurans, with this compound noted as a potential synthetic target for this type of transformation. The process involves the formation of two new carbon-carbon bonds and a quaternary carbon center in a single step.

Another advanced method is the palladium/norbornene (Pd/NBE) cooperative catalysis, which has been developed into a four-component reaction to access 3,3-disubstituted indolines from aryl iodides. rsc.org This modular approach involves an ortho C–H amination followed by an ipso conjunctive coupling with an alkene and an external nucleophile, offering broad functional group tolerance. rsc.org Additionally, N-heterocyclic carbenes (NHCs) have been used to catalyze the construction of indoline-2-thiones containing a quaternary carbon at the C-3 position, which could serve as versatile intermediates for this compound-like structures. rsc.org

Although these methods represent the forefront of heterocyclic chemistry, their specific application to a full synthesis of this compound, including efficiency and yield comparisons with the classical amedalin reduction, has not been detailed in the literature.

Asymmetric Synthesis and Stereochemical Control in this compound Preparation

This compound possesses a chiral center at the C3 position of the indoline ring, and as such, it exists as a racemic mixture. nih.gov The development of methods to control the stereochemistry at this center is crucial for investigating the pharmacological activity of individual enantiomers. While a specific asymmetric synthesis of this compound has not been published, several modern synthetic methods have been developed for the enantioselective synthesis of the closely related 2,3-disubstituted and 3,3-disubstituted indoline scaffold.

One prominent strategy is deracemization. A process involving borane-catalyzed hydrogenation and a chiral phosphoric acid (CPA)-catalyzed asymmetric transfer hydrogenation has been successfully used to synthesize enantioenriched 2-aryl-3,3-disubstituted indolines from 3H-indole precursors. acs.orgacs.org This method has been shown to be effective for a variety of substrates, affording indolines in high yields with enantiomeric excesses (ee) ranging from 45% to 92%. acs.orgacs.org

Other notable asymmetric methods applicable to the this compound core include:

Organocatalytic Intramolecular Michael Addition : This approach uses a primary amine catalyst derived from a cinchona alkaloid to facilitate the asymmetric cyclization of specifically designed precursors, yielding cis-2,3-disubstituted indolines.

Alkyne Iminium Ion Cyclization : An intramolecular cyclization of vinylogous carbamates derived from o-alkynyl anilines can be used for the stereoselective construction of trans-2,3-disubstituted indolines. acs.org

The table below summarizes some of these advanced stereoselective methods for synthesizing the indoline core.

| Method | Catalyst/Reagent | Key Features | Outcome |

|---|---|---|---|

| Deracemization via Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) / Borane | Kinetic resolution of racemic indoles combined with racemization of the undesired isomer. | High yields (86-95%), moderate to high enantioselectivity (45-92% ee). acs.orgacs.org |

| Organocatalytic Michael Addition | Cinchona Alkaloid-Derived Primary Amine | Intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones. | Produces cis-2,3-disubstituted indolines. |

| Alkyne Iminium Ion Cyclization | Lewis or Brønsted Acids (e.g., CF₃SO₃H) | Intramolecular cyclization of vinylogous carbamates. | Stereoselective formation of trans-2,3-disubstituted indolines. acs.org |

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, allowing for the optimization of potency and selectivity. For this compound, SAR studies have focused on modifying the core indoline structure to enhance its activity as a norepinephrine (B1679862) reuptake inhibitor (NRI).

One key study explored a series of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, which are close analogues of this compound. nih.govacs.org The investigation revealed that introducing small alkyl substituents at the C3 position of the indoline ring significantly improved selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT). nih.govacs.org Specifically, compounds with a 3,3-dimethyl group on the indoline ring were found to be highly potent NET inhibitors with excellent selectivity. nih.govacs.org

Another study on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols explored the effects of substitution on both the phenyl group and the indole (B1671886) moiety to improve NET potency and selectivity over SERT. drugbank.com This work led to the discovery of an analogue with a 4 nM IC₅₀ value for NET inhibition and an 86-fold selectivity over SERT. drugbank.com

The findings from these SAR studies are summarized in the table below, highlighting the impact of specific structural modifications on transporter inhibition.

| Compound Series | Structural Modification | Key SAR Finding | Result |

|---|---|---|---|

| 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines | Alkyl substitution at C3 of indoline ring | Small alkyl groups (e.g., methyl) enhance selectivity for NET over SERT. nih.govacs.org | 3,3-dimethyl analogues showed potent NET inhibition (IC₅₀ = 2.7–6.5 nM) and high selectivity. nih.govacs.org |

| 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Substitution on phenyl and indole rings | Specific substitutions improved NET potency and selectivity. drugbank.com | Led to an analogue with NET IC₅₀ of 4 nM and 86-fold selectivity over SERT. drugbank.com |

Chemoenzymatic Approaches and Sustainable Synthesis Considerations

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing complex molecules with high selectivity and under mild, sustainable conditions. Enzymes can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity that are often difficult to achieve with traditional chemical methods.

In the broader context of antidepressant synthesis, enzymatic methods have been successfully employed. For example, the lipase-catalyzed resolution of intermediates is a known strategy for producing enantiomerically pure drugs. Specifically, porcine pancreas lipase (B570770) (PPL) has been used for the regio-selective monoacetylation in an asymmetric synthesis of milnacipran, another SNRI.

However, a review of the current scientific literature indicates that chemoenzymatic strategies have not yet been specifically reported for the synthesis of this compound or its direct precursors. The application of enzymes, such as reductases for the stereoselective reduction of imine or ketone precursors, or transaminases for the asymmetric installation of amine groups, represents a potential future direction for developing more efficient and sustainable synthetic routes to chiral this compound analogues. The absence of such studies highlights an opportunity for future research in applying biocatalysis to this class of compounds.

Molecular and Cellular Mechanisms of Action of Daledalin

Selective Inhibition of Norepinephrine (B1679862) Reuptake Transporter (NET) by Daledalin

This compound is characterized as a selective norepinephrine reuptake inhibitor (NRI). wikipedia.orgdrugbank.com This means its primary mechanism involves blocking the action of the norepinephrine transporter (NET). wikipedia.org The NET is a membrane-spanning protein responsible for pumping the neurotransmitter norepinephrine from the synaptic cleft back into the presynaptic neuron. wikipedia.org By inhibiting NET, this compound increases the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing adrenergic neurotransmission. wikipedia.org

Receptor Binding Profiles and Off-Target Interactions at the Molecular Level (e.g., lack of antihistamine or anticholinergic properties)

This compound is reported to have no antihistamine or anticholinergic properties. wikipedia.orgdrugbank.com This suggests a lack of significant binding affinity for histamine (B1213489) receptors and muscarinic acetylcholine (B1216132) receptors. The absence of these off-target interactions is notable, as such binding can be associated with various side effects in other psychotropic medications, such as tricyclic antidepressants. umk.pl While a comprehensive receptor binding profile across a wide range of targets is not extensively detailed in the provided information, the stated lack of antihistamine and anticholinergic activity highlights a degree of specificity in this compound's molecular interactions beyond its primary target, the NET.

Intracellular Signaling Cascades Modulated by this compound

Comparative Analysis of this compound's Mechanism with Established Neuropharmacological Agents (e.g., other NRIs, tricyclic antidepressants)

This compound's mechanism as a selective norepinephrine reuptake inhibitor places it within the class of NRIs. wikipedia.orgwikipedia.org Other selective NRIs include atomoxetine (B1665822) and reboxetine (B1679249). wikipedia.orgresearchgate.netnih.gov Unlike this compound, some NRIs like reboxetine have been marketed and studied clinically. wikipedia.orgnih.gov

Tricyclic antidepressants (TCAs), an older class of antidepressants, also inhibit the reuptake of norepinephrine, but they typically also significantly inhibit serotonin (B10506) reuptake and have considerable affinity for other receptors, including histamine, acetylcholine, and adrenergic receptors, contributing to a broader side effect profile. researchgate.netumk.pl

Selective serotonin reuptake inhibitors (SSRIs) primarily target the serotonin transporter (SERT) with little effect on NET or DAT. researchgate.net Serotonin-norepinephrine reuptake inhibitors (SNRIs) inhibit both SERT and NET, with varying degrees of selectivity between the two transporters. mayoclinic.orgnih.govresearchgate.net Examples include venlafaxine, duloxetine, and milnacipran. nih.gov Triple reuptake inhibitors (TRIs) inhibit the reuptake of serotonin, norepinephrine, and dopamine (B1211576). plos.org

This compound's selective action on NET, with negligible effects on SERT and DAT and a lack of antihistamine or anticholinergic properties, distinguishes its pharmacological profile from less selective agents like TCAs and broader spectrum inhibitors like SNRIs and TRIs. wikipedia.orgdrugbank.comumk.pl This selectivity suggests a potentially different efficacy and side effect profile compared to these other classes of antidepressants.

Here is a table summarizing the transporter inhibition profiles of this compound and other classes of antidepressants based on the provided information:

| Compound/Class | Norepinephrine Transporter (NET) Inhibition | Serotonin Transporter (SERT) Inhibition | Dopamine Transporter (DAT) Inhibition | Antihistamine Properties | Anticholinergic Properties |

| This compound | Selective Inhibitor | No significant effect | No significant effect | Absent | Absent |

| Selective NRIs (e.g., Reboxetine) | Selective Inhibitor | Low/No affinity | Low/No affinity | Generally Absent | Generally Absent |

| SSRIs (e.g., Fluoxetine) | Low/No affinity | Selective Inhibitor | Low/No affinity | Generally Absent | Generally Absent |

| SNRIs (e.g., Venlafaxine) | Inhibitor | Inhibitor | Low/No affinity | Generally Absent | Generally Absent |

| TCAs (e.g., Imipramine) | Inhibitor | Inhibitor | Inhibitor (variable) | Present | Present |

| TRIs (e.g., D-473) | Inhibitor | Inhibitor | Inhibitor | Variable | Variable |

Note: This table is a generalization based on the provided text and may not capture all nuances or exceptions within each class.

Structure Activity Relationships Sar and Molecular Design of Daledalin Derivatives

Identification of Key Pharmacophoric Features Governing Daledalin's Biological Activity

The biological activity of this compound, primarily its selective inhibition of the norepinephrine (B1679862) transporter, is governed by specific three-dimensional arrangements of functional groups, known as pharmacophoric features. While detailed, dedicated studies specifically identifying the pharmacophore of this compound for NET binding are limited in the available literature, general principles of monoamine transporter inhibitors and studies on related indoline (B122111) structures provide insight.

Monoamine transporters, including NET, share structural homology and binding mechanisms. mdpi.comwikidoc.org They typically involve interactions with key residues within the transporter protein. Studies comparing the molecular geometry of inhibitors of catecholamine and serotonin (B10506) uptake have suggested conformational requirements for uptake blocking activity. rsc.org Specifically, comparisons involving the structures of compounds like Amedalin (B1665959) and this compound with other uptake inhibitors have been used to infer active conformations relevant to blocking norepinephrine reuptake. rsc.org These studies highlight the importance of the spatial arrangement of the indoline core and the attached amine-containing side chain for productive interaction with the NET binding site.

Based on the structure of this compound, key pharmacophoric features likely include:

The indoline ring system, serving as a central scaffold and potentially involved in hydrophobic and pi-pi interactions within the transporter binding site.

The propyl-amine side chain, which is crucial for interacting with polar or charged residues in the transporter binding site, particularly the basic nitrogen atom which is commonly involved in interactions with an acidic residue (such as Asp75 in NET) mdpi.com.

The methyl group on the amine nitrogen, which can influence steric and hydrophobic interactions.

The methyl group at the 3-position of the indoline ring, which also contributes to the steric and hydrophobic profile of the molecule.

The precise spatial relationships between these features in the bioactive conformation are critical for high affinity and selectivity towards the norepinephrine transporter compared to other monoamine transporters like SERT and DAT.

Impact of Structural Modifications on NET Affinity and Selectivity

Systematic investigation into the impact of structural modifications on the NET affinity and selectivity of this compound derivatives is not extensively documented in the provided search results. However, studies on other indoline and related scaffolds targeting monoamine transporters offer general principles that would likely apply.

Modifications to the indoline core, the N-phenyl ring, or the amino-alkyl side chain can significantly alter the binding affinity and selectivity of inhibitors for monoamine transporters. For instance, studies on other series of monoamine reuptake inhibitors with indole (B1671886) scaffolds have explored the effect of substitution patterns on both the phenyl group and the indole moiety on potency and selectivity for NET and SERT. nih.gov These studies demonstrate that even subtle changes in substitution can lead to considerable variations in activity and selectivity profiles.

General principles observed in SAR studies of transporter inhibitors suggest that:

Modifications affecting the basicity or steric environment around the amine nitrogen can influence its interaction with the conserved acidic residue in the transporter binding site, impacting potency.

Alterations to the aromatic rings (indoline and N-phenyl) can affect hydrophobic and pi-pi interactions, influencing both affinity and selectivity. Different substituents can lead to favorable or unfavorable interactions with specific residues in the binding pocket, thereby modulating selectivity between transporter subtypes. mdpi.commdpi.com

Changes in the length or flexibility of the linker between the indoline core and the amine group can affect the ability of the molecule to adopt the optimal conformation for binding.

Without specific experimental data on this compound derivatives, a detailed analysis of how particular modifications impact its NET affinity and selectivity cannot be provided. However, based on the known SAR of related compounds, it is reasonable to infer that modifications to any of the key pharmacophoric regions of this compound would likely influence its interaction with the NET and its selectivity profile.

Conformational Analysis and Ligand-Protein Docking Studies for this compound

Conformational analysis and ligand-protein docking studies are computational techniques used to understand the preferred three-dimensional shapes of a molecule and how it might bind to its target protein. mdpi.comcolab.wsnih.govnih.govresearchgate.netresearchgate.net For this compound and the norepinephrine transporter, these studies would aim to determine the low-energy conformations of this compound and predict its most likely binding pose within the NET binding site.

Conformational analysis involves exploring the various possible spatial arrangements of a flexible molecule by rotating around rotatable bonds to identify energetically favorable conformations. For a molecule like this compound with a flexible propyl-amine side chain and a potentially non-planar indoline system, conformational analysis is important to understand the range of shapes it can adopt before interacting with the transporter.

Ligand-protein docking studies computationally place the ligand (this compound) into the binding site of the protein target (NET) and predict the optimal orientation and conformation of the ligand, as well as the interactions formed between the ligand and the protein residues. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Since the crystal structure of human NET has not been obtained, homology models based on related transporters are often used for docking studies. mdpi.com

While the available search results mention docking studies for various indole-based compounds targeting different proteins nih.govnih.govresearchgate.netresearchgate.netacs.orgtandfonline.comrsc.orgmdpi.comrsc.orgmdpi.combenthamscience.com and discuss the NET structure and docking of known inhibitors mdpi.comtsinghua.edu.cn, specific detailed ligand-protein docking studies of this compound with the norepinephrine transporter were not found. An older study rsc.org did suggest superimposing the structures of this compound and Amedalin onto another uptake inhibitor to infer conformational requirements, which is a form of comparative structural analysis relevant to understanding potential binding conformations.

Performing docking studies with a reliable NET model would allow researchers to:

Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between this compound and residues in the NET binding site. nih.gov

Identify key residues involved in this compound binding, potentially explaining its selectivity. mdpi.com

Predict the binding affinity based on scoring functions, although these are often approximate.

Generate hypotheses about how structural modifications to this compound might affect its binding pose and interactions.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are valuable tools in drug discovery for understanding the relationship between chemical structure and biological activity, and for predicting the activity of new, untested compounds. rsc.orgtsinghua.edu.cnnih.govmdpi.comgu.seresearchgate.neteurjchem.com

Computational chemistry methods can be used to calculate various molecular descriptors for this compound and its analogues, such as electronic properties, steric parameters, and lipophilicity. These descriptors quantify different aspects of the molecular structure that can influence biological activity.

QSAR modeling involves building mathematical models that correlate these structural descriptors with experimental biological activity data (e.g., NET inhibition potency, selectivity ratios). rsc.orgnih.govmdpi.comgu.seresearchgate.neteurjchem.com Common QSAR methods include:

2D-QSAR: Using 2D molecular descriptors.

3D-QSAR: Considering the three-dimensional arrangement of atoms and their interactions with the surrounding environment (e.g., Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)). acs.orgtandfonline.comgu.se

While QSAR studies have been reported for various indole and indoline derivatives targeting different biological targets acs.orgmdpi.comnih.govtandfonline.combenthamscience.comeurjchem.com, and QSAR models have been developed for predicting affinity and inhibition of NET and SERT in general mdpi.com, specific published QSAR modeling studies focused solely on this compound analogues and their NET activity were not identified in the search results.

Developing a QSAR model for this compound analogues would require a dataset of this compound derivatives with experimentally determined NET inhibition data. Such a model could:

Provide a quantitative understanding of which structural features are most important for NET affinity and selectivity.

Predict the activity of newly designed this compound analogues before they are synthesized and tested experimentally.

Guide the rational design process by suggesting modifications likely to improve desired properties.

Rational Design Principles for Novel Indoline-Based Neuropharmacological Agents Inspired by this compound

This compound's identification as a selective norepinephrine reuptake inhibitor provides a starting point for the rational design of novel indoline-based neuropharmacological agents. Rational design involves using knowledge of the target protein (NET) and the ligand (this compound) to design new molecules with improved properties. mdpi.comgoogle.comfrontiersin.org

Key principles for designing new agents inspired by this compound would include:

Maintaining the Essential Pharmacophore: Identifying and preserving the core structural features of this compound responsible for NET binding, as inferred from SAR studies and computational modeling.

Modifying for Affinity and Selectivity: Introducing targeted structural modifications to the indoline core, N-phenyl ring, or side chain to optimize interactions with the NET binding site and improve selectivity over other monoamine transporters. This could involve exploring different substituents, altering linker lengths or flexibility, or incorporating bioisosteric replacements. rsc.orgnih.govmdpi.commdpi.comgu.seacs.orgacs.orgresearchgate.netrsc.org

Exploiting NET Binding Site Characteristics: Utilizing information about the NET binding site, such as key residues and sub-pockets mdpi.com, to guide modifications that enhance favorable interactions and avoid unfavorable ones.

Considering Stereochemistry: Given that transporters can exhibit stereoselectivity in substrate and inhibitor binding iiab.me, exploring the different stereoisomers of this compound analogues could be important.

Applying Computational Tools: Integrating computational chemistry, conformational analysis, docking, and QSAR modeling throughout the design process to predict the properties of new compounds and prioritize synthesis efforts. acs.orgmdpi.comcolab.wsnih.govnih.govresearchgate.netresearchgate.netacs.orgtandfonline.comrsc.orgmdpi.comrsc.orgbenthamscience.comtsinghua.edu.cnmdpi.comgu.seresearchgate.neteurjchem.com

Exploring Polypharmacology: While this compound is selective for NET, future rational design could explore indoline scaffolds for designing compounds with desired activity at multiple targets relevant to neurological or psychiatric disorders, moving towards multitarget-directed ligands. researchgate.net

Preclinical Pharmacological Investigations of Daledalin

In Vitro Pharmacological Profiling in Cell-Based Assays and Membrane Preparations

In vitro pharmacological profiling is a fundamental step in preclinical research, designed to assess a compound's activity and selectivity at various biological targets. This often involves the use of cell-based assays and membrane preparations. Cell-based assays can evaluate a compound's effects on cellular processes, such as neurotransmitter uptake, receptor binding, or enzyme activity, in a more physiological context. Membrane preparations, on the other hand, allow for the study of drug interactions with specific proteins, such as transporters or receptors, isolated from cell membranes. Techniques like radioligand binding assays, functional assays measuring second messenger signaling (e.g., cAMP or calcium flux), and transporter uptake assays are commonly employed in this stage. These studies help to identify the primary targets of a compound and assess its potential for off-target interactions that could lead to adverse effects.

While Daledalin is characterized as a selective norepinephrine (B1679862) reuptake inhibitor based on pharmacological studies, detailed research findings from specific in vitro cell-based assays or membrane preparation studies quantifying its potency and selectivity at the norepinephrine transporter (NET) and other potential targets were not identified in the consulted literature. wikipedia.orgnih.gov

Ex Vivo Neurochemical Studies in Animal Models (e.g., synaptosomal preparations, tissue slices)

Ex vivo studies bridge the gap between in vitro experiments and in vivo animal models by using tissues or cells isolated from animals that have been treated with a compound. This approach allows researchers to investigate the neurochemical effects of a drug within a more intact biological environment than in vitro assays, while still offering more control than in vivo studies. Techniques such as synaptosomal preparations, which are isolated nerve terminals, can be used to study neurotransmitter uptake and release. Brain tissue slices maintain the local neuronal circuitry and are valuable for examining synaptic function, neurotransmitter dynamics, and the effects of compounds on neuronal activity. These studies can provide insights into how a drug affects neurochemical processes in relevant brain regions.

Although ex vivo neurochemical studies are a standard part of investigating compounds affecting neurotransmission, detailed findings specifically on the effects of this compound in ex vivo animal model preparations, such as synaptosomes or tissue slices, were not found in the available search results.

In Vivo Mechanistic Studies in Animal Models (non-human, focusing on neurochemical and physiological responses)

In vivo mechanistic studies in non-human animal models are crucial for understanding a compound's effects on the intact organism. These studies aim to elucidate the drug's mechanism of action in a living system and assess its impact on physiological and neurochemical responses. For compounds targeting the central nervous system, in vivo studies can involve evaluating behavioral changes, measuring neurotransmitter levels or turnover in different brain areas, and assessing the activity of neuronal pathways. Techniques such as microdialysis, in vivo electrophysiology, and behavioral pharmacology are commonly used. Animal models are selected based on their relevance to the human condition being studied, although translating findings from animal models to humans requires careful consideration.

This compound was investigated in trials for depression, suggesting that in vivo studies in animal models of depression would have been conducted during its preclinical development to assess its potential antidepressant activity and understand its effects on neurochemistry and behavior. nih.govwikipedia.orguni.lu However, specific detailed findings from these in vivo mechanistic studies focusing on the neurochemical and physiological responses to this compound in animal models were not identified in the provided search results.

Preclinical Pharmacokinetic (PK) and Metabolism Studies of this compound (Absorption, Distribution, Metabolism, Excretion in animal systems)

Preclinical pharmacokinetic (PK) and metabolism studies, collectively known as ADME studies (Absorption, Distribution, Metabolism, Excretion), are essential for understanding how an animal's body handles a drug. Absorption describes how the drug enters the bloodstream. Distribution refers to how the drug spreads throughout the body's tissues and organs. Metabolism is the process by which the body breaks down the drug, primarily by enzymes. Excretion is the removal of the drug and its metabolites from the body, typically through urine or feces. These studies, often conducted in various animal species, provide critical data on a drug's exposure levels, half-life, clearance, and potential for drug interactions.

Based on the available information, detailed preclinical pharmacokinetic and metabolism data for this compound in animal systems regarding its absorption, distribution, metabolism, and excretion were explicitly stated as "Not Available" in one consulted source. nih.gov Therefore, specific research findings in this area for this compound were not found.

Bioavailability and Distribution of this compound within Preclinical Biological Systems

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a key pharmacokinetic parameter, particularly for orally administered drugs, as it indicates how much of the drug is available to exert its pharmacological effects. Distribution describes the reversible transfer of a drug from the bloodstream into the tissues and back. The distribution of a drug is influenced by factors such as blood flow, tissue permeability, and binding to plasma and tissue proteins. Studies evaluating bioavailability and distribution in preclinical biological systems, typically in animal models, provide crucial information for understanding drug exposure in target tissues and predicting human pharmacokinetics.

Specific data on the bioavailability and detailed distribution of this compound within preclinical biological systems were not identified in the consulted literature. nih.gov While general principles of bioavailability and distribution studies in animal models are well-established, empirical data for this compound in this regard were not available in the search results.

Advanced Analytical and Bioanalytical Methodologies for Daledalin Research

Chromatographic Techniques for Separation and Quantification of Daledalin (e.g., HPLC, GC)

Chromatographic methods are central to the analysis of pharmaceutical compounds, providing the means to separate the target analyte from impurities, degradation products, and complex biological matrix components.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of non-volatile and thermally unstable compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) to separate compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.comrsc.org Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of this compound from any related substances. mdpi.com Detection is commonly achieved using a photodiode array (PDA) or UV detector set to a wavelength where this compound exhibits maximum absorbance. nih.govmdpi.com For quantitative analysis, the method must be validated to demonstrate linearity, accuracy, precision, and sensitivity. rsc.org

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to increase its volatility. GC analysis separates compounds in a gaseous mobile phase as they pass through a stationary phase within a capillary column. youtube.com When coupled with a mass spectrometer (GC-MS), this technique provides high selectivity and sensitivity, allowing for both qualitative and quantitative analysis of the compound and potential volatile impurities. nih.govnih.gov The retention time helps identify the compound, while the peak area is proportional to its concentration. youtube.comyoutube.com

Table 1: Illustrative Chromatographic Parameters for this compound Analysis

| Parameter | HPLC | GC (with derivatization) |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 5 µm | Phenyl-methylpolysiloxane |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | Helium (Carrier Gas) |

| Detection | UV/Photodiode Array (PDA) | Mass Spectrometry (MS) |

| Key Measurement | Peak Area for Quantification | Peak Area for Quantification |

| Primary Use | Purity testing and quantification of API | Analysis of volatile impurities or derivatized API |

Spectroscopic and Spectrometric Characterization Methods (e.g., Mass Spectrometry, NMR for structural verification of synthetic products)

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of newly synthesized pharmaceutical compounds like this compound.

Mass Spectrometry (MS) provides crucial information about a molecule's mass and structure. It works by ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy, confirming its molecular formula. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions to provide detailed structural information, which is invaluable for identifying unknown impurities or metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the precise atomic structure of a molecule. nih.gov By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides data on the chemical environment, connectivity, and spatial arrangement of atoms. youtube.com For a synthetic product like this compound, ¹H NMR and ¹³C NMR spectra are used to confirm that the intended structure has been successfully synthesized by verifying the presence of expected functional groups and the connectivity of the carbon-hydrogen framework. nih.gov

Table 2: Application of Spectroscopic Methods for this compound Structural Verification

| Technique | Information Provided | Purpose in this compound Research |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Confirms the molecular formula of the synthesized product. |

| Tandem MS (MS/MS) | Fragmentation patterns of the molecule. | Provides structural details and helps identify metabolites. |

| ¹H NMR Spectroscopy | Information about the number and environment of hydrogen atoms. | Verifies the proton framework of the this compound molecule. |

| ¹³C NMR Spectroscopy | Information about the number and environment of carbon atoms. | Confirms the carbon backbone and functional groups. |

Development of Bioanalytical Assays for this compound and its Metabolites in Preclinical Biological Matrices

Bioanalytical assays are essential for measuring the concentration of a drug and its metabolites in biological fluids or tissues, which is a critical component of preclinical pharmacokinetic studies. biopharmaservices.comiqvia.com The development of such assays for this compound would involve creating a reliable method to extract the compound from complex matrices like plasma, urine, or tissue homogenates and then quantify it accurately.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for modern bioanalytical assays due to its high sensitivity and selectivity. iqvia.com The process involves:

Sample Preparation: Developing a procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound and its metabolites from the biological matrix.

Chromatographic Separation: Using HPLC to separate the analytes from endogenous matrix components.

Mass Spectrometric Detection: Employing a tandem mass spectrometer for sensitive and selective detection and quantification.

The assay must be rigorously validated according to regulatory guidelines to ensure its performance characteristics are suitable for its intended purpose. washington.edu This validation process documents the method's accuracy, precision, selectivity, stability, and range of reliable quantification. nih.gov For chiral compounds, it may be necessary to develop chiral bioanalytical assays to evaluate the properties of individual enantiomers. nih.gov

Table 3: Key Validation Parameters for a this compound Bioanalytical Assay

| Parameter | Description |

|---|---|

| Accuracy | The closeness of measured values to the true value. |

| Precision | The degree of scatter among a series of measurements. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte. |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. |

Quality Control and Establishment of Reference Standards for this compound in Research Settings

The quality and reliability of all research data depend on the use of well-characterized reference standards. lgcstandards.com A reference standard is a highly purified substance used as a measurement base in analytical procedures.

Establishment of a Reference Standard: For this compound, a primary reference standard would be established from a batch of the highest available purity. lgcstandards.com This material would be extensively characterized using a suite of analytical tests to confirm its identity and purity. enamine.net These tests typically include NMR and MS for structural confirmation, HPLC for purity assessment, and other analyses to determine water content and residual solvents.

Certificate of Analysis (CoA): All reference standards must be accompanied by a Certificate of Analysis. nih.gov This document provides critical information, including the batch number, purity, identity confirmation data, recommended storage conditions, and an expiration or retest date. lgcstandards.comsigmaaldrich.com

Use in Quality Control: In a research setting, this primary standard is used to calibrate instruments and prepare quality control (QC) samples. nih.gov QC samples are used during routine analysis to verify that the analytical method is performing correctly. The use of a certified reference standard ensures the accuracy, consistency, and traceability of analytical results across different experiments and laboratories. lgcstandards.com

Table 4: Essential Components of a Certificate of Analysis for a this compound Reference Standard

| Section | Content | Analytical Technique(s) |

|---|---|---|

| Identification | Confirmation of the chemical structure. | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity/Assay | Quantification of the main component. | HPLC, qNMR |

| Impurities | Identification and quantification of related substances. | HPLC, GC-MS |

| Physical Properties | Appearance, solubility. | Visual, Experimental |

| Handling & Storage | Recommended storage conditions and retest date. | Stability Studies |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Theoretical Implications and Future Research Directions for Daledalin

Exploration of Daledalin's Potential as a Chemical Probe for Neurotransmitter Transporter Function

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein. This compound's profile as a dual inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) makes it a candidate for development as a chemical probe to investigate the function and interplay of these two critical neurotransmitter systems. researchgate.net

To be an effective probe, a molecule should ideally exhibit high affinity and selectivity for its target. This compound demonstrates notable affinity for both DAT and NET, although its selectivity profile varies across different studies. researchgate.net This dual action, while complex, offers an opportunity to probe the combined effects of dopaminergic and noradrenergic modulation.

Future research could focus on refining this compound's structure to enhance its selectivity for either DAT or NET, or to create a library of analogs with varying ratios of activity. Such tools would be invaluable for dissecting the specific contributions of each transporter to complex behaviors and disease states. Furthermore, developing radiolabeled or fluorescently tagged versions of this compound would enable advanced imaging techniques, such as Positron Emission Tomography (PET) or high-resolution microscopy, to visualize transporter distribution and dynamics in real-time. columbia.edunih.gov

| Transporter | Inhibition Constant (Ki) Range (nM) | Primary Function |

|---|---|---|

| Dopamine Transporter (DAT) | 160-341 | Reuptake of dopamine from the synaptic cleft. researchgate.net |

| Norepinephrine Transporter (NET) | 40-238 | Reuptake of norepinephrine from the synaptic cleft. researchgate.net |

Investigation of this compound's Role in Modulating Other Neurobiological Pathways (Hypothetical)

Beyond its primary action on DAT and NET, this compound's indoline (B122111) scaffold suggests the possibility of interactions with other neurobiological targets. The indoline structure is a privileged scaffold in medicinal chemistry, found in compounds that interact with a wide range of receptors and enzymes. researchgate.netresearchgate.net Hypothetically, this compound or its derivatives could modulate other pathways, and exploring these potential off-target effects could uncover novel therapeutic applications or provide deeper insights into neural signaling.

Potential hypothetical pathways for investigation include:

Vesicular Monoamine Transporters (VMAT): These transporters are responsible for loading monoamines into synaptic vesicles for release. nih.govnih.gov Investigating whether this compound affects VMAT2 function could reveal a secondary mechanism for modulating neurotransmitter levels.

Sigma Receptors: These enigmatic receptors are known to bind a wide variety of synthetic compounds and are implicated in modulating glutamatergic and dopaminergic neurotransmission. The structural features of this compound may allow for interaction with one or both subtypes, σ1 and σ2.

Calcium Channels: Neurotransmitter release is a calcium-dependent process. Some neuroactive compounds can directly or indirectly modulate the function of voltage-gated calcium channels, thereby influencing neuronal excitability and signaling. youtube.com

Interdisciplinary Research Opportunities for this compound (e.g., materials science, chemical biology)

The unique properties of this compound could be leveraged in interdisciplinary research beyond traditional neuropharmacology.

Chemical Biology: this compound could serve as a parent compound for the development of novel chemical biology tools. For instance, by attaching a photo-activatable group, researchers could create a version of this compound that only becomes active when exposed to a specific wavelength of light. This would allow for precise spatiotemporal control over dopamine and norepinephrine reuptake inhibition in experimental models. Similarly, attaching biotin or other affinity tags could facilitate the isolation and identification of transporter-associated protein complexes.

Materials Science: The indoline core of this compound could be incorporated into novel polymer-based materials for controlled drug delivery systems. Alternatively, this compound could be immobilized onto the surface of biosensors designed for the electrochemical detection of neurotransmitter transporter activity, providing a new platform for high-throughput screening of other potential ligands.

Methodological Innovations Applicable to this compound Research

Advancements in research methodologies offer exciting new ways to study the effects of this compound.

Advanced Electrochemical Methods: Techniques like fast-scan cyclic voltammetry (FSCV) allow for the real-time measurement of neurotransmitter release and reuptake with sub-second temporal resolution. vt.edu Applying FSCV in preclinical models following this compound administration could provide an unprecedented view of how it alters the precise kinetics of dopamine and norepinephrine signaling.

Computational Chemistry and Molecular Modeling: High-powered computing can be used to model the interaction between this compound and the three-dimensional structures of DAT and NET. These simulations can predict the specific amino acid residues involved in binding, explain its selectivity profile, and guide the rational design of new analogs with improved properties. youtube.com

CRISPR-Cas9 Gene Editing: This technology can be used to create cell lines or animal models with specific mutations in the genes encoding for DAT and NET. Studying the effects of this compound in these models could pinpoint the exact structural components of the transporters that are necessary for its binding and inhibitory activity.

Emerging Research Questions in Indoline Chemistry and Neuropharmacology Inspired by this compound's Structure and Activity

This compound's structure and function inspire several forward-looking research questions at the intersection of indoline chemistry and neuropharmacology. The indoline scaffold is a rich area for chemical exploration, with recent advances allowing for more precise modifications. bioengineer.orgsciencedaily.commdpi.com

Emerging questions include:

Structure-Activity Relationship (SAR): How do specific modifications to the indoline ring, the side chain, or the terminal amine of this compound affect its affinity and selectivity for DAT, NET, and the serotonin (B10506) transporter (SERT)? A systematic SAR study could lead to the development of highly selective agents. nih.govresearchgate.net

Stereochemistry and Activity: this compound is a chiral molecule. A critical research question is whether the different enantiomers (R- and S-forms) exhibit different potencies or selectivities at monoamine transporters, a common feature for many psychoactive compounds.

Blood-Brain Barrier Permeability: How does the indoline structure contribute to this compound's ability to cross the blood-brain barrier? Investigating this could provide a blueprint for designing other centrally-acting agents with improved brain penetration.

| Structural Modification Site | Hypothetical Change | Potential Impact on Activity |

|---|---|---|

| Indoline Ring | Addition of electron-withdrawing groups (e.g., halogens) | May alter binding affinity and metabolic stability. |

| Alkyl Side Chain | Varying the length or rigidity of the chain | Could influence selectivity between DAT and NET. |

| Terminal Amine | Replacing dimethyl groups with larger or cyclic alkyl groups | May impact potency and introduce activity at other receptors. |

Q & A

Basic Research Questions

Q. What are the critical methodological steps for designing a reproducible synthesis protocol for Daledalin?

- Answer : A robust synthesis protocol requires:

- Reaction Optimization : Systematic variation of temperature, solvent, and catalyst ratios to maximize yield .

- Purification Validation : Use HPLC and NMR to confirm purity (>95%) and identity, with retention time comparisons to known standards .

- Characterization : Include FTIR for functional groups, mass spectrometry for molecular weight, and elemental analysis for composition .

- Documentation : Provide step-by-step procedures, including safety precautions for handling reactive intermediates (e.g., avoiding strong acids/bases per safety guidelines ).

Q. How should researchers standardize pharmacological assays to evaluate this compound’s in vitro activity?

- Answer :

- Dose-Response Curves : Use at least five concentrations (e.g., 1 nM–100 µM) to calculate EC50/IC50 values, with triplicate measurements to assess variability .

- Control Groups : Include positive controls (e.g., reference inhibitors) and vehicle controls to validate assay conditions .

- Statistical Methods : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment effects, reporting p-values and confidence intervals .

- Replicability : Share raw data in supplementary materials, including outlier exclusion criteria .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacokinetic data for this compound across species?

- Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., rodent vs. primate models) to identify species-specific metabolic pathways. Use funnel plots to detect publication bias .

- Subgroup Analysis : Stratify data by variables like dosage (e.g., 10 mg/kg vs. 50 mg/kg) or administration route (oral vs. intravenous) to isolate confounding factors .

- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict interspecies differences in absorption/distribution .

- Methodological Audit : Compare extraction techniques (e.g., protein precipitation vs. solid-phase extraction) that may affect plasma concentration measurements .

Q. How can researchers address discrepancies in this compound’s reported mechanism of action (MOA) across cell lines?

- Answer :

- Pathway Enrichment Analysis : Use transcriptomic datasets (RNA-seq) to identify differentially expressed genes common to conflicting studies, highlighting core pathways .

- Knockout/Rescue Experiments : Validate MOA by silencing putative targets (e.g., CRISPR/Cas9) and observing phenotypic reversal with exogenous gene expression .

- Cross-Validation : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (e.g., serum-free media, 37°C/5% CO2) to control for cell-specific artifacts .

Q. What analytical frameworks are suitable for assessing this compound’s long-term stability under varying storage conditions?

- Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life at standard storage (25°C) .

- Degradant Identification : Use LC-MS/MS to characterize byproducts and assess toxicity (e.g., in silico toxicity prediction tools like ADMETlab ).

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.